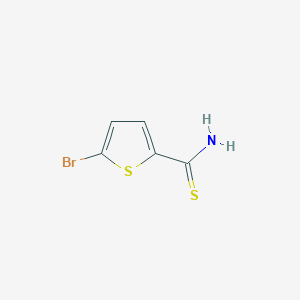

5-Bromothiophene-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMRYJIHWFBLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromothiophene 2 Carbothioamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the thioamide functional group or the bromine atom onto a pre-existing thiophene (B33073) ring. These approaches are often favored for their straightforward nature.

Carboxylic Acid to Thioamide Conversion

A primary route to 5-Bromothiophene-2-carbothioamide involves the conversion of the corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid. This transformation is typically accomplished by first converting the carboxylic acid to the amide, followed by thionation.

The thionation of the intermediate amide, 5-Bromothiophene-2-carboxamide, is a critical step and is commonly achieved using sulfurizing agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). audreyli.comresearchgate.netnih.gov Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents. audreyli.com The reaction involves heating the amide with the thionating agent in an anhydrous solvent like toluene (B28343) or xylene.

Alternatively, a one-pot synthesis from the carboxylic acid can be envisioned using reagents like ammonium (B1175870) phosphorodithioates, which have been shown to convert carboxylic acids directly into primary, secondary, and tertiary thioamides.

| Starting Material | Reagent(s) | Product | Ref. |

| 5-Bromothiophene-2-carboxamide | Lawesson's Reagent or P₄S₁₀ | This compound | audreyli.comresearchgate.net |

| 5-Bromothiophene-2-carboxylic acid | Ammonium Phosphorodithioates | This compound |

Direct Halogenation of Thiophene-2-carbothioamide

Another direct approach is the halogenation of the parent compound, Thiophene-2-carbothioamide. This method involves the regioselective introduction of a bromine atom at the 5-position of the thiophene ring.

The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. chemrxiv.org The reaction is usually performed in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water, often at room temperature. chemrxiv.org The thiophene ring is activated towards electrophilic substitution, and the presence of the electron-withdrawing carbothioamide group at the 2-position directs the incoming electrophile (bromonium ion) to the 5-position.

| Starting Material | Reagent(s) | Product | Ref. |

| Thiophene-2-carbothioamide | N-Bromosuccinimide (NBS) | This compound | chemrxiv.org |

Precursor-Based Synthesis Strategies

These strategies involve the synthesis of an intermediate compound which is then converted to the target thioamide. This multi-step approach allows for greater modularity and can be advantageous when the direct routes are not feasible or result in low yields.

Utilizing 5-Bromothiophene-2-carbaldehyde (B154028) as an Intermediate

5-Bromothiophene-2-carbaldehyde is a versatile precursor that can be used to synthesize the target thioamide through the formation of a thiosemicarbazone adduct.

Thiosemicarbazones are readily formed by the condensation reaction of an aldehyde with a thiosemicarbazide. In this case, 5-Bromothiophene-2-carbaldehyde is reacted with thiosemicarbazide, typically in an alcoholic solvent and often with a catalytic amount of acid. This reaction proceeds to give N-(5-bromothiophen-2-ylmethylene)hydrazine-1-carbothioamide. While this thiosemicarbazone is a derivative, its formation is a key step in certain synthetic pathways.

| Aldehyde | Reagent | Product | Ref. |

| 5-Bromothiophene-2-carbaldehyde | Thiosemicarbazide | N-(5-bromothiophen-2-ylmethylene)hydrazine-1-carbothioamide |

Derivatization from 5-Bromothiophene-2-carbohydrazide

Another potential precursor is 5-Bromothiophene-2-carbohydrazide. While direct conversion of a hydrazide to a simple thioamide is not a standard named reaction, it could theoretically be achieved through reaction with a sulfur source under specific conditions. A plausible, though not explicitly documented, route could involve reacting the carbohydrazide (B1668358) with a thionating agent like phosphorus pentasulfide, which is known to react with similar functional groups.

Formation of N-Aryl-2-(thiophene-2-carbonyl or 5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamides

A key synthetic pathway towards functionalized thiophene derivatives involves the reaction of thiophene-2-carbohydrazide (B147627) or its 5-bromo counterpart with aryl isothiocyanates. This reaction proceeds by heating the reactants in a suitable solvent, such as ethanol, to yield the corresponding N-aryl-2-(thiophene-2-carbonyl or 5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide intermediates in nearly quantitative yields. nih.gov

The general procedure involves dissolving the respective carbohydrazide in ethanol, followed by the addition of the appropriate haloaryl isothiocyanate. The mixture is then heated under reflux. After completion of the reaction, the solvent is removed under reduced pressure to obtain the desired product. nih.gov This straightforward method provides a high yield of the target hydrazine-1-carbothioamides, which serve as crucial precursors for further heterocyclic synthesis.

Table 1: Synthesis of N-Aryl-2-(5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamides

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Condition | Product | Yield |

| 5-Bromothiophene-2-carbohydrazide | Haloaryl isothiocyanate | Ethanol | Reflux | N-Aryl-2-(5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide | Quantitative |

Cyclization to Thiazole (B1198619) and Triazole Analogs

The N-aryl-2-(thiophene-2-carbonyl or 5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide intermediates are valuable for the synthesis of various heterocyclic systems, particularly triazoles. These intermediates can undergo intramolecular cyclization under basic conditions. For instance, heating the hydrazine-1-carbothioamides in an aqueous solution of sodium hydroxide (B78521) results in the formation of 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov

The synthesis of thiazoles, another important class of sulfur-containing heterocycles, typically involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. biolmolchem.com While a direct cyclization of this compound to a thiazole is not explicitly detailed in the provided context, the thioamide functionality is a key precursor for such transformations. biolmolchem.com

Synthesis of N-Mannich Bases

The 2,4-dihydro-3H-1,2,4-triazole-3-thiones, derived from this compound, can be further functionalized through the Mannich reaction. This reaction involves the aminoalkylation of the triazole ring. Specifically, the triazole derivatives react with formaldehyde (B43269) and a secondary amine (such as piperidine, morpholine, or thiomorpholine) in an alcoholic solvent to produce the corresponding N-Mannich bases. nih.govnih.gov This three-component reaction is a versatile method for introducing a variety of substituents onto the triazole scaffold, allowing for the fine-tuning of the molecule's properties. nih.govsigmaaldrich.com

A general procedure for the synthesis of these N-Mannich bases involves refluxing a mixture of the 2-substituted benzimidazole (B57391) (or in this case, the triazole thione), a secondary amine, and formaldehyde in ethanol. nih.gov Upon cooling, the product precipitates and can be collected by filtration. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated thiophenes, including this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed method for forming carbon-carbon bonds. semanticscholar.orgresearchgate.netnih.govnih.govnih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.gov

In the context of 5-bromothiophene derivatives, the Suzuki-Miyaura reaction has been successfully employed to synthesize 5-arylthiophene compounds. For example, 5-bromothiophene-2-sulfonamide (B1270684) has been coupled with various aryl boronic acids and esters using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. nih.gov Similarly, derivatives of 5-bromothiophene-2-carboxylic acid have been arylated under Suzuki-Miyaura conditions. nih.govorganic-chemistry.orgresearchgate.net These examples demonstrate the feasibility of applying this methodology to this compound to introduce a wide range of aryl and heteroaryl substituents at the 5-position. The general catalytic cycle involves an oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Substrate | Coupling Partner | Catalyst | Base | Solvent |

| 5-Bromothiophene derivative | Arylboronic acid/ester | Pd(PPh₃)₄ | K₃PO₄, Carbonates | Dioxane, Toluene, Water mixtures |

The reactivity of the halogen leaving group follows the general trend of I > Br > OTf >> Cl. researchgate.net

Coupling with Various Nucleophiles (Amines, Thiols)

The palladium-catalyzed coupling methodology extends to the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl halides. While specific examples with this compound are not prevalent in the provided search results, the general principles suggest its applicability. The reaction of various thiophene carboxamides with amines under different conditions, including microwave irradiation, has been reported to yield N-substituted products.

Similarly, the coupling of thiols with aryl halides can be achieved using palladium or other transition metal catalysts. These reactions provide a direct route to introduce sulfur-containing moieties. The development of heterobifunctional reagents also facilitates the coupling of amines and thiols to create more complex molecular architectures. The selective oxidative coupling of thiols and amines can also be achieved using specific catalytic systems.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Thiophene Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in chemistry. For the synthesis of thiophene derivatives, several green chemistry approaches have been explored. These include the use of metal-free synthesis, multicomponent reactions, and the use of greener solvents and catalysts.

The choice of solvent is another critical aspect of green synthesis. The use of water, ionic liquids, or deep eutectic solvents as reaction media is being increasingly investigated as an alternative to volatile and hazardous organic solvents. For instance, syntheses of thiophene derivatives have been successfully carried out in deep eutectic solvents. Furthermore, the use of biocatalysts, such as lipases, offers a mild and eco-friendly approach to the synthesis of thiophene derivatives.

Novel Synthetic Routes for Related Thiophene-Thiocarboxamide Hybrids

The development of novel synthetic methodologies for thiophene-thiocarboxamide hybrids is a dynamic area of research, driven by the quest for new therapeutic agents and functional materials. These innovative routes often focus on efficiency, diversity, and the construction of complex molecular architectures that combine the thiophene core with other heterocyclic or functional moieties. Strategies include multicomponent reactions, advanced cyclization techniques, and the late-stage functionalization of pre-formed thiophene rings.

One prominent strategy involves the one-step construction of the thiophene ring from acyclic precursors. This approach often utilizes multicomponent reactions where several reactants combine in a single operation to form a complex product. For instance, a one-step method for preparing 4-arylazo-3-hydroxy or 3-methyl-thiophene derivatives involves the cyclization of functionalized thiocarbamoyl compounds or thioacetanilide (B1681303) derivatives with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov This method provides a direct route to highly substituted thiophene carboxamide scaffolds. A similar multicomponent approach involves the reaction of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and various active methylene (B1212753) reagents in the presence of a base like potassium carbonate to yield a range of substituted thiophene derivatives. researchgate.net

Another significant avenue involves the chemical modification of pre-synthesized thiophene amides. The most common method for converting a thiophene carboxamide to its corresponding thiocarboxamide is thionation using Lawesson's Reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org This reagent is favored over alternatives like phosphorus pentasulfide (P₄S₁₀) because it operates under milder conditions, requires shorter reaction times, and generally provides higher yields. nih.gov Modern adaptations of this method include microwave-assisted and solvent-free conditions, which enhance reaction speed and align with green chemistry principles. organic-chemistry.org The mechanism involves the formation of a reactive dithiophosphine ylide that interacts with the amide's carbonyl group to form a thiaoxaphosphetane intermediate, which then yields the thioamide. organic-chemistry.org

The synthesis of novel hybrids also leverages powerful cross-coupling reactions to build molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a key tool for creating aryl-thiophene scaffolds. nih.gov This palladium-catalyzed reaction couples a bromothiophene derivative, such as 4-bromothiophene-2-carbaldehyde, with various arylboronic acids or esters. nih.gov The resulting aryl-thiophene aldehyde can then be further manipulated. For example, the aldehyde can be oxidized to a carboxylic acid, which is then converted to the corresponding amide and subsequently thionated to the target thiocarboxamide. This modular approach allows for the synthesis of a vast library of hybrid compounds with diverse aryl substitutions.

Finally, advanced condensation and cyclization reactions offer pathways to unique thiophene-fused hybrids. The synthesis of novel thiophene carboxamide analogues has been achieved through a condensation reaction between a thiophene carboxylic acid and an aromatic amine, catalyzed by a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov For more complex structures, such as thieno[2,3-d]pyrimidines, novel synthetic routes have been developed starting from 2-aminothiophene-3-carbonitriles. nih.gov These methods can involve a Michael-type addition followed by an intramolecular cyclization, demonstrating a sophisticated approach to constructing fused heterocyclic systems containing the thiophene-amide motif. nih.gov

The table below summarizes these novel synthetic approaches for related thiophene-thiocarboxamide hybrids.

Table 1. Summary of Novel Synthetic Routes for Thiophene-Thiocarboxamide Hybrids

| Synthetic Strategy | Key Reagents & Catalysts | Description | Resulting Hybrid Type |

| Multicomponent Cyclization | α-halogenated acetamides, thiocarbamoyl derivatives, active methylene reagents, K₂CO₃. nih.govresearchgate.net | One-pot synthesis constructing the thiophene ring from acyclic precursors. | Highly substituted thiophene carboxamides. nih.govresearchgate.net |

| Thionation of Amides | Lawesson's Reagent, Microwave irradiation. nih.govorganic-chemistry.orgorganic-chemistry.org | Conversion of a pre-formed thiophene carboxamide to a thiocarboxamide. organic-chemistry.org | Thiophene-carbothioamides. organic-chemistry.org |

| Suzuki Cross-Coupling | Bromothiophene derivatives, arylboronic acids/esters, Pd(PPh₃)₄, K₃PO₄. nih.gov | Modular approach to first build an aryl-thiophene scaffold, followed by functional group transformation. nih.gov | Aryl-thiophene carbothioamides. nih.gov |

| Condensation & Fused Ring Synthesis | Thiophene carboxylic acids, amines, HBTU; 2-aminothiophene-3-carbonitriles, α-bromochalcones. nih.govnih.gov | Formation of amide bonds using coupling agents or intramolecular cyclization to create fused systems. nih.govnih.gov | Thiophene carboxamides and thieno[2,3-d]pyrimidines. nih.govnih.gov |

Chemical Reactivity and Transformation Pathways of 5 Bromothiophene 2 Carbothioamide

Reactivity of the Bromine Substituent

The bromine atom attached to the electron-rich thiophene (B33073) ring is a key site for synthetic manipulation, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The thiophene ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). Thiophenes are generally more reactive in these substitutions than their benzene (B151609) counterparts. uoanbar.edu.iq The increased reactivity is often explained by the ability of the sulfur atom to stabilize the intermediate (a Meisenheimer-like complex) through the involvement of its d-orbitals. uoanbar.edu.iq In the case of 5-Bromothiophene-2-carbothioamide, the carbothioamide group can exert an electron-withdrawing effect, further activating the ring towards nucleophilic attack at the bromine-bearing carbon.

The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bonded to the bromine, forming a transient, negatively charged intermediate. The subsequent departure of the bromide ion restores the aromaticity of the ring. Common nucleophiles for such reactions include alkoxides, amines, and thiolates. While specific studies on this compound are not extensively detailed, the principles of SNAr on activated halothiophenes suggest its viability in these transformations. nih.gov

The bromine atom on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. These reactions typically involve an organometallic nucleophile and an organic halide electrophile. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling methods, pairing the bromo-thiophene with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov Research on the closely related 5-bromothiophene-2-sulfonamide (B1270684) has demonstrated successful Suzuki couplings with various aryl boronic acids, using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, to produce 5-arylthiophene derivatives. researchgate.net A similar reactivity pattern is expected for the carbothioamide analogue, providing a direct route to 5-arylthiophene-2-carbothioamides.

Stille Coupling: This reaction utilizes organotin reagents (organostannanes) as the coupling partner. Stille coupling is known for its tolerance to a wide variety of functional groups. jcu.edu.au It has been employed to synthesize thiophene oligomers and polymers, highlighting its utility in reactions involving halothiophenes. jcu.edu.au

Negishi Coupling: In Negishi coupling, an organozinc reagent serves as the nucleophile. This method is highly effective for forming C-C bonds. youtube.com

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.com

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Thiophene Derivatives

| Bromo-Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 95 | Good | researchgate.net |

| Pentyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | - | - | 90 | Moderate to Good | nih.gov |

| 5-Bromothiophene-2-carbaldehyde (B154028) | Phenylboronic acid | Nickel catalyst (2%) | K₃PO₄ | 1,4-Dioxane | 80 | - | guidechem.com |

Transformations Involving the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a versatile functional group known for its ability to act as a ligand and to participate in various cyclization reactions to form heterocyclic systems.

The carbothioamide group is an excellent ligand for transition metal ions. It is an ambidentate ligand, possessing both a "soft" sulfur donor and a "hard" nitrogen donor. This allows it to coordinate to metal centers in different modes, most commonly as a bidentate ligand, forming a stable chelate ring through the sulfur and nitrogen atoms. It can also act as a monodentate ligand, coordinating through the sulfur atom, or as a bridging ligand connecting two or more metal centers. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The carbothioamide moiety is a valuable precursor for the synthesis of fused heterocyclic compounds. airo.co.in The presence of reactive N-H and C=S bonds allows for condensation reactions with various bifunctional reagents to construct new rings fused to the thiophene core.

For instance, reaction with α-haloketones or α-halocarboxylic esters can lead to the formation of fused thiazole (B1198619) rings. The reaction typically proceeds via initial S-alkylation of the carbothioamide, followed by intramolecular cyclization and dehydration. Similarly, reactions with dicarbonyl compounds or their equivalents can be used to construct fused pyrimidine (B1678525) or pyrazine (B50134) rings. These cyclization strategies provide powerful tools for generating complex polyheterocyclic structures with potential applications in materials science and medicinal chemistry. longdom.org

Table 2: Potential Cyclization Pathways for the Carbothioamide Moiety

| Reactant | Fused Heterocycle Formed | General Mechanism |

| α-Haloketones | Thiazole | S-Alkylation followed by intramolecular cyclization |

| Malononitrile | Pyridine (thieno[2,3-b]pyridine) | Michael addition followed by cyclization and aromatization |

| Guanidine | Pyrimidine (thieno[2,3-d]pyrimidine) | Condensation and cyclization |

| Hydrazines | Triazine | Condensation and cyclization |

The sulfur atom in the carbothioamide group is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thiocarbonyl group (C=S) into a carbonyl group (C=O), transforming this compound into 5-Bromothiophene-2-carboxamide. More vigorous oxidation can lead to the formation of sulfonic acids or other sulfur-oxygen species, though this may also affect the thiophene ring itself.

Reduction of the carbothioamide group is also possible, though less common. Strong reducing agents like lithium aluminum hydride could potentially reduce the thiocarbonyl group to a methylene (B1212753) group (-CH₂-), yielding an aminomethylthiophene derivative. However, such potent reagents may also react with the bromine substituent. Selective reduction methods would be required to target only the carbothioamide functionality.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating effect of the sulfur atom. wikipedia.org The presence of both a bromine atom at the 5-position and a carbothioamide group at the 2-position significantly influences the regioselectivity and rate of these reactions.

The carbothioamide group (-CSNH2) is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution on a benzene ring, similar to an amide group. However, on a five-membered heterocyclic ring like thiophene, the directing effects can be more complex. The bromine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions available for substitution are C3 and C4.

While specific studies on the electrophilic aromatic substitution of this compound are not widely reported, the reactivity of related compounds provides valuable insights. For instance, 5-bromothiophene-2-carboxylic acid and its derivatives readily undergo substitution of the bromine atom via cross-coupling reactions. nih.gov This suggests that the C5 position is activated towards certain types of substitution, particularly those involving organometallic reagents.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-bromothiophene-2-carbothioamide |

| Halogenation | Br₂/FeBr₃ or NBS | 3,5-Dibromothiophene-2-carbothioamide or 4-Bromo-5-bromothiophene-2-carbothioamide |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-5-bromothiophene-2-carbothioamide |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

It is important to note that the carbothioamide group itself can react with strong electrophiles, potentially leading to side reactions or requiring protective group strategies.

Intramolecular Cyclization and Rearrangement Reactions

The presence of the carbothioamide group in proximity to the thiophene ring opens up possibilities for various intramolecular cyclization and rearrangement reactions, particularly those initiated by light or heat.

One notable potential transformation is the photocycloaddition of the thioamide group . Thioamides are known to undergo photochemical reactions, including [2+2] photocycloadditions. acs.org In an intramolecular context, if a suitable π-system were tethered to the nitrogen of the thioamide, it could lead to the formation of novel heterocyclic structures. For instance, cyclic thioimides have been shown to undergo intramolecular photocycloaddition with tethered π-bonds to form spirocyclic amidothietanes, which can then rearrange to fused pyrrolizinones. nih.gov While this compound itself does not possess a tethered π-bond for such a reaction, derivatization at the nitrogen atom could enable this pathway.

Another potential reaction is photocatalytic oxidative cyclization . Thioamides can undergo oxidative cyclization to form various sulfur- and nitrogen-containing heterocycles, such as 1,2,4-thiadiazoles. rsc.org This process often involves the formation of a thioamide radical cation. In the case of this compound, such a reaction could potentially lead to dimeric or polymeric structures through intermolecular cyclization, or if a suitable reactive partner is introduced, to more complex heterocyclic systems.

Furthermore, intramolecular cyclization involving the bromine atom is a plausible pathway. Under radical conditions, for example, using tributyltin hydride, it might be possible to induce a cyclization onto the thiophene ring, although this would likely require a suitable side chain to be introduced on the thioamide nitrogen. nih.gov Palladium-mediated C-C bond-forming reactions are also a common strategy for intramolecular cyclization in related systems. nih.gov

Table 2: Potential Intramolecular Reactions of this compound Derivatives

| Reaction Type | Key Feature/Reagent | Potential Product Class |

| Intramolecular Photocycloaddition | N-alkenyl derivative, UV light | Fused thietane-thiophene systems |

| Photocatalytic Oxidative Cyclization | Photocatalyst (e.g., Cu₂O), light | Thiazole or thiadiazole-fused thiophenes |

| Radical Cyclization | N-allyl derivative, Bu₃SnH, AIBN | Thieno-pyrrolidine or similar fused systems |

| Palladium-Catalyzed Cyclization | N-alkenyl or N-aryl derivative, Pd catalyst | Fused nitrogen-containing heterocycles |

Advanced Applications in Chemical Sciences

A Versatile Building Block in Complex Organic Synthesis

The presence of a reactive bromo substituent and a nucleophilic carbothioamide group makes 5-Bromothiophene-2-carbothioamide a potent precursor for the synthesis of a wide array of heterocyclic compounds. The thiophene (B33073) core itself is a well-established pharmacophore and a key component in various organic materials.

Construction of Diverse Heterocyclic Systems

The dual functionality of this compound allows for its participation in various cyclization and coupling reactions, leading to the formation of diverse heterocyclic systems. While specific literature on the direct use of this compound is limited, the known reactivity of its functional groups provides a strong basis for its potential applications.

One of the most prominent reactions for thioamides is the Hantzsch thiazole (B1198619) synthesis , which involves the reaction of a thioamide with an α-haloketone to yield a thiazole ring. synarchive.comwikipedia.org In this context, this compound can react with various α-haloketones to produce 2-amino-4-substituted-thiazoles bearing a 5-bromothiophen-2-yl moiety. This reaction is a cornerstone in the synthesis of 2-aminothiazole (B372263) derivatives, which are significant scaffolds in medicinal chemistry. nih.gov

Furthermore, the amino group of the resulting 2-aminothiazole can be further functionalized, and the bromine atom on the thiophene ring can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl or heteroaryl substituents. This strategic combination of reactions allows for the generation of a vast library of complex, multi-functionalized heterocyclic compounds.

Another potential application lies in the synthesis of fused heterocyclic systems. For instance, 2-aminothiophene derivatives are key starting materials for the synthesis of thieno[2,3-d]pyrimidines . jisciences.comnih.govijacskros.comresearchgate.net These fused heterocycles are of significant interest due to their diverse biological activities. nih.govresearchgate.net By analogy, this compound could potentially be converted to a 2-aminothiophene derivative which can then undergo cyclization with suitable reagents to form 6-bromo-thieno[2,3-d]pyrimidine derivatives. The bromine atom would then serve as a handle for further structural modifications.

| Reaction Type | Reactant | Resulting Heterocyclic System | Potential Significance |

| Hantzsch Thiazole Synthesis | α-Haloketones | 2-(5-Bromothiophen-2-yl)thiazoles | Access to diverse substituted thiazoles for medicinal chemistry |

| Thieno[2,3-d]pyrimidine formation | Analogy from 2-aminothiophenes | 6-Bromo-thieno[2,3-d]pyrimidines | Building blocks for biologically active fused heterocycles |

Synthesis of Sulfur-Containing Heterocycles

The carbothioamide group in this compound is a direct precursor for the construction of various sulfur-containing heterocycles. The Hantzsch thiazole synthesis, as mentioned earlier, is a prime example of its utility in forming a sulfur-containing aromatic ring. synarchive.comwikipedia.org

The reaction proceeds through the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. The versatility of this reaction allows for the introduction of a wide range of substituents on the thiazole ring, depending on the choice of the α-haloketone.

Beyond thiazoles, the thioamide functionality can be utilized in other cyclization reactions to form different sulfur-containing heterocycles. For example, reactions with bifunctional electrophiles could lead to the formation of six-membered rings like thiadiazines. The field of sulfur-containing heterocycles is vast and their synthesis is of great importance in medicinal and materials chemistry. researchgate.netorganic-chemistry.org

Applications in Material Science and Organic Electronics

Thiophene-based molecules are at the forefront of research in organic electronics due to their excellent electronic properties, chemical stability, and the ability to be tailored for specific applications. semanticscholar.orgrroij.com While direct applications of this compound in this field are not yet widely reported, its structure suggests significant potential as a precursor for advanced materials.

Development of Semiconducting Materials

Thiophene oligomers and polymers are renowned for their semiconducting properties and are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). semanticscholar.org The 5-bromothiophene moiety in this compound serves as a fundamental unit for building larger conjugated systems. The bromine atom can be readily utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugation by linking multiple thiophene units or other aromatic systems. nih.gov This process is a common strategy for synthesizing conjugated polymers and oligomers with tailored electronic properties.

The carbothioamide group can also be chemically transformed into other functional groups that can influence the material's properties, such as its solubility, morphology, and electronic energy levels. The ability to functionalize the molecule at two different positions provides a high degree of control over the final material's structure and performance.

Precursors for Luminescent Materials

Thiophene-containing molecules and polymers often exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. guidechem.comresearchgate.net The luminescent properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

This compound can serve as a precursor for such luminescent materials. Through chemical modifications, it is possible to create extended π-conjugated systems that emit light in the visible region of the electromagnetic spectrum. For instance, coupling reactions at the bromine position can introduce chromophoric units, while transformations of the carbothioamide group can be used to fine-tune the electronic and photophysical properties of the resulting molecule.

Functional Materials with Tunable Electronic Properties

The ability to modify the structure of this compound at two distinct positions offers a powerful tool for tuning the electronic properties of the resulting materials. The introduction of different substituents can systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for applications in organic electronics. semanticscholar.org

Integration into Photochromic Systems for Optical Memory Devices

While direct integration of this compound into photochromic systems for optical memory devices is not extensively documented, its structural motifs are relevant to the design of photoactive molecules. Thiophene derivatives are fundamental building blocks for diarylethene-type photochromic compounds, which are promising candidates for optical data storage due to their thermal stability and fatigue resistance.

In related, more complex systems, such as 5-bromo-2,3-bis(2',5'-dimethylthiophene-3-yl)thiophene, the conformation of the thiophene rings is crucial for photochromic activity. researchgate.net In the solid state, weak intermolecular interactions like C-H···π interactions can lock the molecule into a non-photochromic parallel conformation. researchgate.net The distance between the reactive carbon atoms in such fixed states can exceed the threshold required for the light-induced cyclization reaction that underpins photochromism. researchgate.net This highlights the importance of controlling supramolecular assembly. The 5-bromothiophene moiety serves as a key component in these architectures, and its derivatives are synthesized to fine-tune the electronic and steric properties necessary for efficient photo-switching. The carbothioamide group, with its capacity for strong hydrogen bonding, could be envisioned as a strategic functional group to control the solid-state packing of such systems, potentially enforcing a photoactive conformation.

Catalytic Applications in Organic Transformations

This compound is not typically employed as a catalyst itself but serves as a valuable substrate and precursor in metal-catalyzed organic transformations. The bromine atom at the 5-position of the thiophene ring is particularly amenable to a variety of cross-coupling reactions, which are fundamental processes in modern synthetic chemistry.

The primary application of this compound in a catalytic context is as a reactant in palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. guidechem.comnih.gov These reactions are pivotal for the formation of new carbon-carbon bonds. For instance, by reacting 5-bromothiophene derivatives with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), chemists can synthesize a diverse library of 5-arylthiophene compounds. nih.govnih.gov These reactions are generally high-yielding and tolerate a wide range of functional groups. nih.gov

The resulting 5-arylthiophene-2-carbothioamide scaffold is a common motif in molecules designed for materials science and medicinal chemistry. guidechem.comnih.gov Therefore, the "catalytic application" of this compound is more accurately described as its role as a key building block that enables the catalytic synthesis of more complex, high-value molecules.

Table 1: Role of 5-Bromothiophene Derivatives in Catalytic Cross-Coupling Reactions

| Reaction Type | Catalyst System (Example) | Reactant | Product Class | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | Arylboronic Acid | 5-Arylthiophene Derivatives | nih.govnih.gov |

| Stille Coupling | Palladium Catalyst | Organotin Reagent | 5-Alkenyl or 5-Arylthiophene Derivatives |

Supramolecular Chemistry and Non-Covalent Interactions

The true elegance of this compound lies in its capacity for a rich variety of non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry and crystal engineering. The interplay of hydrogen, halogen, and chalcogen bonding, alongside aromatic interactions, dictates its self-assembly into ordered structures.

Hydrogen Bonding Networks (N-H···S, C-H···N)

The thioamide group (-C(=S)NH₂) is a potent hydrogen-bonding unit. The N-H protons are effective hydrogen bond donors, while the sulfur atom can act as an acceptor. Computational and experimental studies on thioamides show that the N-H group is a better hydrogen bond donor compared to its oxo-amide counterpart. researchgate.net Conversely, the thioamide sulfur is generally considered a weaker hydrogen bond acceptor than a carbonyl oxygen. researchgate.net

In the solid state, thioamides frequently form dimeric structures through complementary N-H···S hydrogen bonds, creating stable R²₂(8) ring motifs. researchgate.net This robust interaction is a primary driver in the self-assembly of many thioamide- and thiourea-containing molecules. researchgate.net Beyond this primary interaction, weaker C-H···N and C-H···S hydrogen bonds can further stabilize the resulting supramolecular architectures. The geometry of the hydrogen bond to the thioamide sulfur is also noteworthy; its accepting ability is strongest at an angle between 90° and 100°, a constraint imposed by the electronic structure of the sulfur atom. nih.gov

Halogen and Chalcogen Bonding (Br···F, S···S/π)

The presence of both bromine and sulfur atoms in this compound introduces the possibility of two other significant directional interactions: halogen bonding and chalcogen bonding.

Halogen bonding occurs when the electrophilic region (σ-hole) on the bromine atom interacts with a nucleophile. This interaction is highly directional and has become a powerful tool for designing complex supramolecular structures. ulb.ac.be

Chalcogen bonding is a similar non-covalent interaction involving the σ-hole on the sulfur atom of the thiophene ring or the thioamide group. ulb.ac.be Studies on related thiophene derivatives have shown that S···N and S···S contacts can play a crucial role in the cohesion of crystal lattices, often working in concert with halogen bonds. ulb.ac.be The strength of these interactions is influenced by the substituents on the thiophene ring; electron-withdrawing groups tend to enhance the positive σ-hole on the chalcogen atom, leading to stronger interactions. ulb.ac.be While direct Br···F interactions are specific examples, the bromine on the thiophene ring can interact with a variety of halogen bond acceptors. Similarly, the sulfur atoms can engage in chalcogen bonds with various partners, including other sulfur atoms or the π-system of an adjacent aromatic ring (S···π). nih.gov

Investigated Interactions with Biological Targets as Biochemical Tools

This compound itself is not a widely used biochemical tool, but it and its close chemical relatives serve as important scaffolds for the synthesis of molecules that are. The 5-bromothiophene core is a versatile starting point for creating derivatives with potential biological activity. For example, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and investigated for antibacterial and spasmolytic activities. nih.govnih.gov

The general strategy involves using the bromine atom as a handle for synthetic diversification, often through palladium-catalyzed cross-coupling reactions, to attach various other chemical moieties. nih.gov This allows for the systematic exploration of how different substituents affect the interaction of the thiophene scaffold with biological targets like enzymes or receptors.

The related compound 5-bromothiophene-2-carbaldehyde (B154028) has been described as a biochemical reagent used in biological studies and as a precursor to radiolabeled probes like 5-[¹⁸F]fluoro-2-thiophene carboxaldehyde, which can be used in imaging studies. medchemexpress.comchemicalbook.com This demonstrates the utility of the 5-bromothiophene scaffold in creating tools for life science research. The carbothioamide group can also be crucial in biological interactions, as the replacement of an amide with a thioamide can alter a peptide's properties and its binding to protein targets. researchgate.net Therefore, this compound represents a valuable, albeit underexplored, platform for the development of novel biochemical probes and tools.

Proteomics Research Tool Development

Based on available scientific literature, there is currently no direct evidence to suggest the application of this compound as a tool in proteomics research. Proteomics, the large-scale study of proteins, often employs chemical probes and mass spectrometry techniques to investigate protein functions, interactions, and modifications. While thiophene derivatives, in general, are recognized for their diverse biological activities, the specific use of this compound in the development of proteomics research tools is not documented in the current body of research.

Ligand Binding Studies with Enzymes or Receptors (e.g., Urease)

The thiophene scaffold is a significant pharmacophore in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have been investigated as potential inhibitors of various enzymes, with a notable focus on urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a key strategy in treating infections caused by ureolytic bacteria and in agricultural applications.

The synthesis of novel enzyme inhibitors often utilizes 5-bromothiophene precursors. For instance, 5-bromothiophene-2-carboxylic acid can be a starting material for creating a series of thiophene-based derivatives through reactions like esterification and Suzuki cross-coupling. These synthetic pathways allow for the introduction of various functional groups to the thiophene ring, enabling the exploration of structure-activity relationships.

In the context of urease inhibition, thiophene derivatives have demonstrated significant potential. The aromaticity and planarity of the thiophene ring contribute to its effective binding within the active sites of enzymes. Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, have been employed to understand the interactions between thiophene-based inhibitors and urease. These studies reveal that the thiophene core can establish crucial interactions with amino acid residues in the enzyme's active site, leading to inhibition.

The mode of inhibition by these compounds can vary. Kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, or mixed, providing insights into the mechanism of action. For example, some thiophene derivatives have been shown to be competitive inhibitors of urease, suggesting they bind to the same active site as the natural substrate, urea.

While direct studies on this compound as a urease inhibitor are not extensively detailed, the broader research on thiophene carboxamide derivatives highlights their potential. For example, ortho-amino thiophene carboxamide derivatives have been synthesized and screened as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating the versatility of this chemical scaffold in targeting different enzymes.

Table 1: Urease Inhibitory Activity of Selected Thiophene Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| Thiophene Derivative A | Urease | Data Not Available | Competitive |

| Thiophene Derivative B | Urease | Data Not Available | Mixed |

Computational and Spectroscopic Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in determining the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation. For 5-Bromothiophene-2-carbothioamide, the key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the thioamide group. The two aromatic protons on the thiophene ring would appear as doublets in the downfield region, typically between 7.0 and 8.0 ppm, due to coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carbothioamide group. The protons of the -NH2 group of the thioamide are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. It is anticipated to display five distinct signals corresponding to the four carbon atoms of the thiophene ring and the carbon of the thioamide group (C=S). The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The thioamide carbon (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of 180-200 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 7.8 | Doublet | Thiophene H3/H4 |

| ¹H | 7.2 - 7.5 | Doublet | Thiophene H3/H4 |

| ¹H | 8.0 - 9.5 | Broad Singlet | -NH₂ |

| ¹³C | 180 - 200 | Singlet | C=S |

| ¹³C | 140 - 150 | Singlet | Thiophene C2 |

| ¹³C | 130 - 135 | Singlet | Thiophene C4 |

| ¹³C | 125 - 130 | Singlet | Thiophene C3 |

| ¹³C | 115 - 120 | Singlet | Thiophene C5-Br |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational frequencies would include the N-H stretching of the primary thioamide, typically appearing as a pair of bands in the region of 3400-3200 cm⁻¹. The C=S stretching vibration, a key indicator of the thioamide group, is expected in the range of 1200-1000 cm⁻¹. Other significant peaks would correspond to the C-H stretching of the thiophene ring (around 3100 cm⁻¹) and the C=C stretching of the aromatic ring (around 1500-1400 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Interactive Data Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3200 | Primary Thioamide |

| C-H Stretch (Aromatic) | ~3100 | Thiophene Ring |

| C=C Stretch (Aromatic) | 1500 - 1400 | Thiophene Ring |

| C=S Stretch | 1200 - 1000 | Thioamide |

| C-Br Stretch | < 700 | Bromo-substituent |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₅H₄BrNS₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a mass difference of 2 Da and a similar intensity ratio. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy.

Structural Elucidation via X-ray Crystallography

As of the latest available data, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, if suitable crystals were to be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thioamide group.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and understand the properties of this compound.

DFT calculations can be employed to optimize the geometry of the molecule, predict its spectroscopic properties, and analyze its electronic structure. Such studies on similar thiophene derivatives have provided valuable insights. nist.gov For this compound, DFT calculations would likely reveal the planar nature of the thiophene ring and the delocalization of π-electrons across the system.

The calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the thiophene ring and the sulfur atom of the thioamide, while the LUMO would likely be distributed over the entire π-system, including the C=S bond. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Interactive Data Table: Predicted DFT Parameters for this compound

| Parameter | Predicted Information |

| Optimized Geometry | Planar thiophene ring with specific bond lengths and angles. |

| HOMO Energy | Provides insight into the electron-donating ability. |

| LUMO Energy | Provides insight into the electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for intermolecular interactions. |

Note: These are predicted parameters based on computational studies of analogous compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility, interactions with solvent molecules, and its behavior in a simulated biological environment.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds. Such simulations typically involve defining a force field, which describes the potential energy of the system, and then solving Newton's equations of motion for each atom. This allows for the observation of how the molecule moves and changes shape over nanoseconds or even microseconds. For instance, MD simulations have been used to study the conformational changes and protein-protein interactions of molecules like the Bcl-2 protein, demonstrating the utility of this technique in understanding molecular function. frontiersin.org The insights gained from such studies on related molecules can be extrapolated to predict the behavior of this compound, such as its ability to interact with biological targets.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Thiophene derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. nih.govcolab.wssemanticscholar.org For example, docking studies on thiophene-based compounds have been used to investigate their antibacterial and anticancer activities by predicting their binding affinity and interaction patterns within the active sites of target proteins. nih.govbepls.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

In the context of this compound, molecular docking could be employed to screen for potential biological targets. The docking process would involve generating a 3D model of the compound and "docking" it into the binding sites of various proteins. The results would be scored based on the predicted binding energy, providing a ranked list of potential targets. For instance, docking studies on similar thiophene carbohydrazide (B1668358) analogues have been performed against targets like folate receptor α (FRα) to assess their anticancer potential. bepls.com

Prediction of Reactivity Parameters (e.g., Frontier Molecular Orbitals, Electrophilicity Index, Chemical Softness, Chemical Hardness)

The reactivity of a molecule can be predicted using quantum chemical calculations, which provide insights into its electronic structure. Key parameters derived from these calculations include Frontier Molecular Orbitals (FMOs), the electrophilicity index, and measures of chemical hardness and softness.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. youtube.comethz.ch The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive. For thiophene derivatives, the distribution and energy levels of these orbitals are influenced by the substituents on the thiophene ring. researchgate.net

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO gap. Chemical softness is the reciprocal of hardness and indicates a molecule's polarizability.

Table 1: Predicted Reactivity Parameters for Thiophene Derivatives (Illustrative)

| Parameter | Description | Typical Influence on Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons. | Higher value indicates a stronger electrophile. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher value indicates lower reactivity. |

| Chemical Softness (S) | Measure of polarizability. | Higher value indicates higher reactivity. |

Structure-Property Relationship Investigations

Structure-property relationship studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical or biological properties. For this compound, understanding these relationships is crucial for designing new molecules with desired characteristics.

The presence of the bromine atom and the carbothioamide group on the thiophene ring significantly influences the properties of this compound. The bromine atom is an electron-withdrawing group, which can affect the electron density distribution in the thiophene ring and influence its reactivity in substitution reactions. The carbothioamide group is a versatile functional group that can participate in hydrogen bonding and coordination with metal ions, which can be critical for biological activity.

Quantitative Structure-Property Relationship (QSPR) studies on related N-(aryl)-2-thiophene-2-ylacetamide derivatives have shown that molecular descriptors can be correlated with properties like the partition coefficient. asianpubs.org Such studies reveal that factors like the presence of hydrogen acceptor groups can have a favorable effect on certain properties. asianpubs.org These findings suggest that similar computational approaches could be applied to this compound to predict its properties and guide the synthesis of new derivatives with enhanced activities. The structural features of thiophene derivatives, including the nature and position of substituents, have been shown to impact their antibacterial activities. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromothiophene-2-carbothioamide, and what critical parameters influence yield?

- Methodology : The synthesis of brominated thiophene derivatives typically involves bromination of a thiophene precursor followed by functionalization. For example, 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) is synthesized via regioselective bromination at the 5-position of thiophene, followed by formylation . For carbothioamide formation, a common approach involves reacting the carboxylic acid derivative with thionating agents (e.g., Lawesson’s reagent). Key parameters include:

- Temperature control (20–60°C for bromination).

- Solvent choice (e.g., DMF for formylation, THF for thioamide formation).

- Stoichiometry of brominating agents (e.g., NBS or Br₂).

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purity can be assessed using melting point analysis (e.g., 121–155°C for related bromothiophenes ).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : H NMR should show aromatic protons (δ 7.2–7.8 ppm for thiophene ring) and a singlet for the carbothioamide group (δ 2.5–3.5 ppm) .

- IR : Expect peaks at 1650 cm (C=S stretch) and 600–700 cm (C-Br) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 221 (CHBrNS) with fragmentation patterns matching bromine isotopes .

- Data Table :

| Technique | Expected Signal | Reference Compound Example |

|---|---|---|

| H NMR | δ 7.5 ppm (thiophene H) | 5-Bromo-2-thiophenecarboxaldehyde |

| IR | 1650 cm (C=S) | 5-Bromo-1-benzothiophene-2-carboxylic acid |

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic pathways for this compound?

- AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio leverage reaction databases to propose feasible routes. For example, bromination of thiophene-2-carbothioamide using NBS in CCl₄ was predicted with >80% relevance in similar systems .

- Mechanistic Insights : DFT calculations can optimize transition states for bromine electrophilic substitution, ensuring regioselectivity at the 5-position .

Q. How to resolve contradictions between experimental NMR data and computational predictions for thiophene derivatives?

- Case Study : If experimental C NMR shifts deviate from DFT-calculated values by >5 ppm:

- Verify solvent effects (e.g., DMSO-d₆ vs. gas-phase calculations).

- Check for tautomeric forms (e.g., thione-thiol equilibrium).

- Cross-validate with X-ray crystallography (e.g., bond lengths in 5-Bromo-4-methoxythiophene-3-carboxylic acid ).

Q. What strategies optimize regioselectivity in bromination reactions of thiophene carbothioamides?

- Directed Bromination : Use electron-withdrawing groups (e.g., carbothioamide) to direct bromine to the 5-position. For example, 5-Bromo-2-thiophenecarboxaldehyde achieves >90% regioselectivity due to the aldehyde’s directing effect .

- Catalytic Systems : FeCl₃ or I₂ catalysts enhance electrophilic substitution rates, reducing side products .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Example : If a bromothiophene derivative shows high solubility in DMSO but low solubility in ethanol:

- Test for polymorphic forms (e.g., crystalline vs. amorphous).

- Compare with analogs like 5-Bromo-4-methoxythiophene-3-carboxylic acid, which has similar solubility profiles due to hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.